1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride

Overview

Description

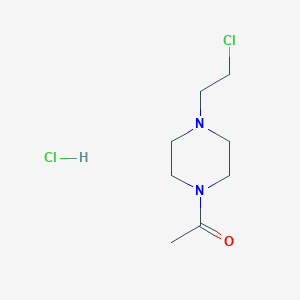

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . This compound is known for its unique structure, which includes a piperazine ring substituted with an acetyl group and a 2-chloroethyl group.

Preparation Methods

The synthesis of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride typically involves the alkylation of piperazine derivatives. One common method starts with the reaction of 1-acetylpiperazine with 2-chloroethyl chloride under controlled conditions to yield the desired product . Industrial production methods often involve multi-step processes that ensure high purity and yield. These methods may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield piperazine derivatives.

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving protein interactions and enzyme inhibition.

Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development, is ongoing.

Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a hydroxyphenyl group instead of a chloroethyl group, leading to different chemical properties and applications.

1-(2-Chloroethyl)piperazine: Lacks the acetyl group, resulting in different reactivity and uses.

1-Acetylpiperazine: Does not have the chloroethyl group, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride (ACEPC) is a piperazine derivative with notable biological activities that have been the subject of various scientific investigations. This article provides an overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 227.13 g/mol. It appears as a white crystalline solid, soluble in water and methanol. The compound features an acetyl group and a chloroethyl substituent on the piperazine ring, which contribute to its biological properties.

Research indicates that ACEPC may function as an inhibitor for several key enzymes:

- Histone Deacetylases (HDACs) : These enzymes play a crucial role in gene expression regulation. Inhibition of HDACs can lead to altered gene expression profiles, potentially impacting cancer cell proliferation and survival.

- Monoamine Oxidases (MAOs) : These enzymes are involved in the breakdown of neurotransmitters in the brain. Inhibition of MAOs may enhance neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

ACEPC has demonstrated antimicrobial properties against various bacterial and fungal strains. However, the specific mechanisms underlying this activity remain poorly understood and warrant further investigation.

Potential Therapeutic Applications

The compound's biological activities suggest several potential therapeutic applications:

- Cancer Therapy : Due to its HDAC inhibitory effects, ACEPC is being explored for its potential antitumor activity. It may serve as a candidate for developing novel cancer treatments.

- Neurodegenerative Diseases : By modulating neurotransmitter levels through MAO inhibition, ACEPC may offer therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease.

Study on Antimicrobial Effects

A study investigating the antimicrobial efficacy of ACEPC found that it exhibited significant activity against certain strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicated that ACEPC could be effective in treating infections caused by resistant strains.

HDAC Inhibition Research

In a pharmacological evaluation, ACEPC was shown to inhibit HDAC activity in vitro, leading to increased acetylation of histones. This change in histone modification correlated with reduced proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-4-(2-chloroethyl)piperazine | Methyl group instead of acetyl; potential CNS activity | |

| 1-Acetylpiperazine | Lacks chloroethyl group; simpler structure | |

| 4-(2-Chloroethyl)piperazine | Directly related; lacks acetyl functionality |

The unique combination of an acetyl group and a chloroethyl substituent in ACEPC may confer distinct pharmacological properties compared to its analogs, making it a valuable candidate for further research.

Properties

IUPAC Name |

1-[4-(2-chloroethyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYABQUJKMRQKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590432 | |

| Record name | 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92928-18-2 | |

| Record name | 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92928-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.